

Stability of Methyl 4-Acetylbenzoate Under Diverse pH Conditions: A Technical Guide

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Compound of Interest

Compound Name: Methyl 4-acetylbenzoate

Cat. No.: B1345656

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of **methyl 4-acetylbenzoate** across a range of pH conditions. Due to the ester functional group, **methyl 4-acetylbenzoate** is susceptible to hydrolysis, a reaction significantly influenced by the pH of the surrounding medium. Understanding the kinetics and mechanisms of this degradation is crucial for applications in drug development, formulation science, and analytical chemistry, where the stability of a molecule is paramount.

While specific kinetic data for the hydrolysis of **methyl 4-acetylbenzoate** is not extensively available in publicly accessible literature, this guide outlines the fundamental principles of its degradation, provides detailed experimental protocols for determining its stability profile, and presents the established mechanisms of ester hydrolysis.

Predicted Stability Profile of Methyl 4-Acetylbenzoate

Esters, such as **methyl 4-acetylbenzoate**, are generally most stable in a slightly acidic to neutral pH range. The rate of hydrolysis is catalyzed by both acid and base. Therefore, the degradation of **methyl 4-acetylbenzoate** is expected to be minimal around pH 4-6 and to increase significantly under strongly acidic (below pH 3) and alkaline (above pH 8) conditions.

The primary degradation pathway for **methyl 4-acetylbenzoate** is the hydrolysis of the methyl ester linkage to yield 4-acetylbenzoic acid and methanol.

Quantitative Stability Data

As specific peer-reviewed kinetic data (e.g., rate constants, half-lives) for the hydrolysis of **methyl 4-acetylbenzoate** at various pH values is not readily available, the following tables are presented as templates for researchers to populate with their own experimental data, generated using the protocols outlined in this guide.

Table 1: Pseudo-First-Order Rate Constants (k_{obs}) for the Hydrolysis of **Methyl 4-Acetylbenzoate** at Various pH Values and Temperatures.

pH	Temperature (°C)	k_{obs} (s ⁻¹)
2.0	25	Data to be determined
2.0	40	Data to be determined
4.0	25	Data to be determined
4.0	40	Data to be determined
7.0	25	Data to be determined
7.0	40	Data to be determined
9.0	25	Data to be determined
9.0	40	Data to be determined
11.0	25	Data to be determined
11.0	40	Data to be determined

Table 2: Half-Lives ($t_{1/2}$) for the Degradation of **Methyl 4-Acetylbenzoate** at Various pH Values and Temperatures.

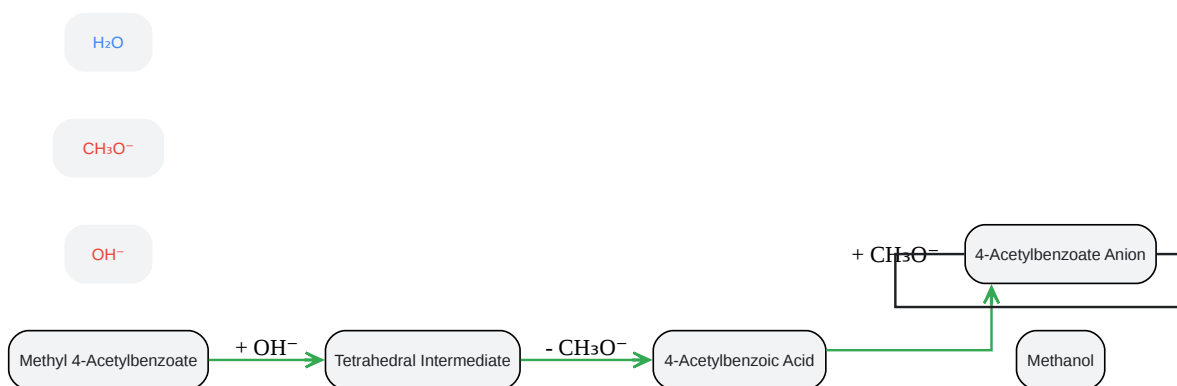
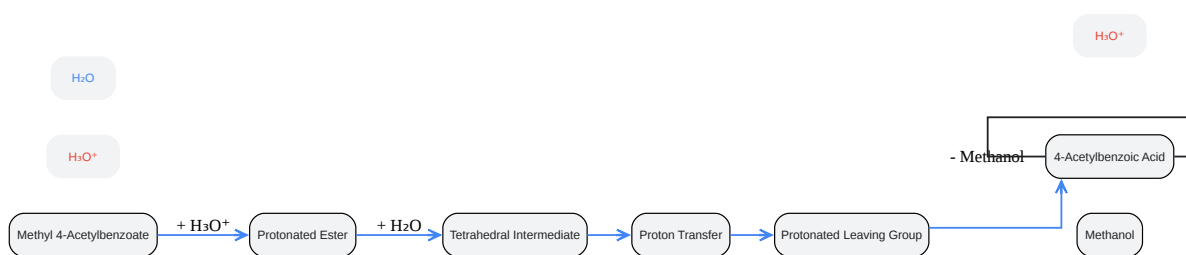
pH	Temperature (°C)	t1/2 (hours)
2.0	25	Data to be determined
2.0	40	Data to be determined
4.0	25	Data to be determined
4.0	40	Data to be determined
7.0	25	Data to be determined
7.0	40	Data to be determined
9.0	25	Data to be determined
9.0	40	Data to be determined
11.0	25	Data to be determined
11.0	40	Data to be determined

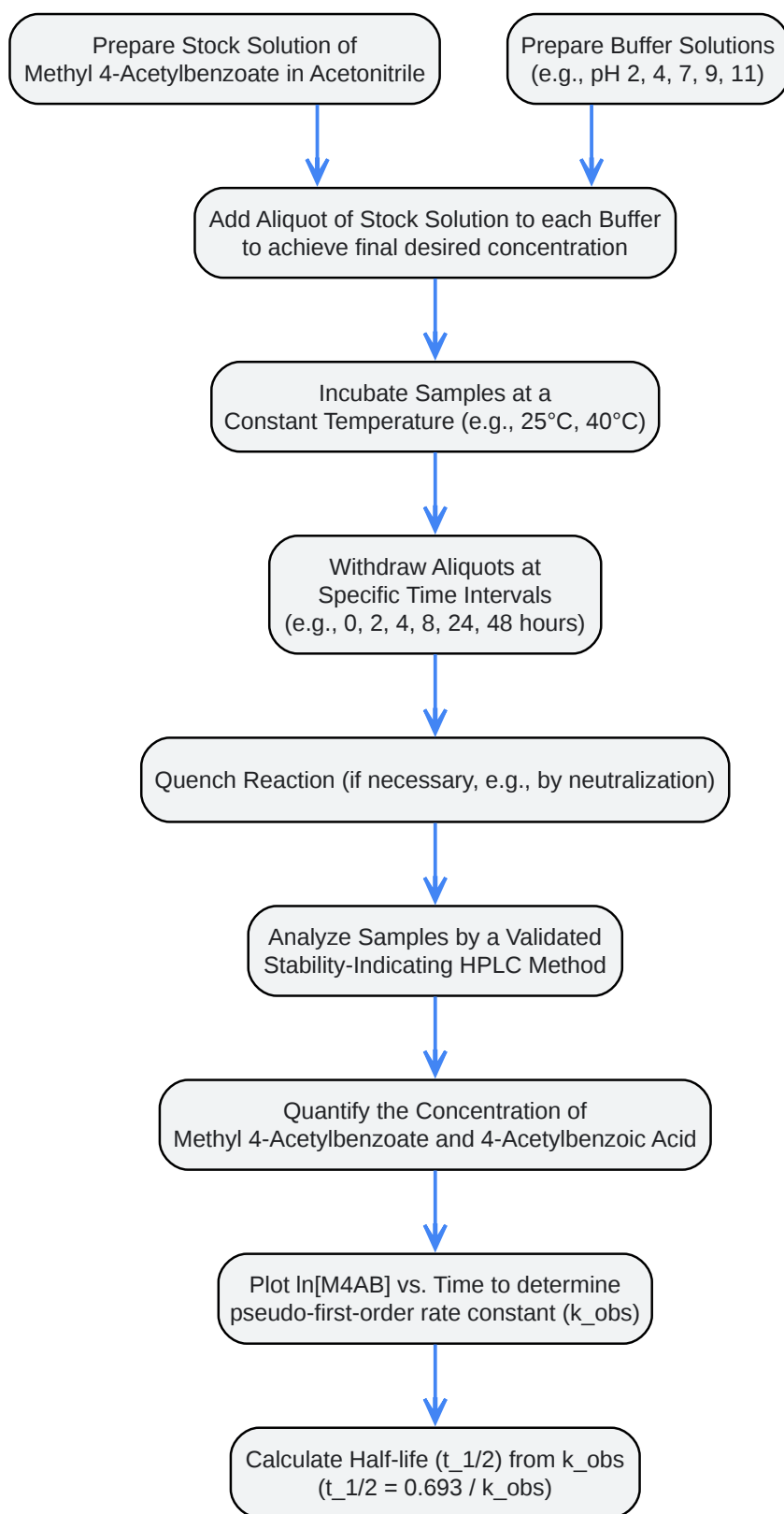
Reaction Mechanisms and Signaling Pathways

The hydrolysis of **methyl 4-acetylbenzoate** proceeds through different mechanisms under acidic and basic conditions. These pathways are critical for understanding the degradation profile and for the development of stable formulations.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of methanol lead to the formation of 4-acetylbenzoic acid.





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